Cas no 1704969-52-7 ((3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid)

(3R)-3-{(Benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is a chiral fluorinated phenylalanine derivative with significant utility in pharmaceutical and peptide synthesis. The compound features a benzyloxycarbonyl (Cbz) protecting group, ensuring selective deprotection in multi-step reactions, while the 3-fluoro-4-methoxyphenyl moiety enhances metabolic stability and binding affinity in bioactive molecules. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate for drug discovery. The stereospecific (R)-configuration is critical for enantioselective applications, particularly in designing enzyme inhibitors or receptor-targeted therapeutics. High purity and well-defined stereochemistry ensure reproducibility in research and development processes. This compound is particularly valued for its structural precision and compatibility with solid-phase peptide synthesis (SPPS).
(3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid structure
1704969-52-7 structure
Product Name:(3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
CAS No:1704969-52-7
MF:C18H18FNO5
MW:347.3376288414
CID:6295733
PubChem ID:104941287
Update Time:2025-05-26

(3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
    • 1704969-52-7
    • EN300-1163177
    • (3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
    • Inchi: 1S/C18H18FNO5/c1-24-16-8-7-13(9-14(16)19)15(10-17(21)22)20-18(23)25-11-12-5-3-2-4-6-12/h2-9,15H,10-11H2,1H3,(H,20,23)(H,21,22)/t15-/m1/s1
    • InChI Key: KKHGJIUUEMUZEE-OAHLLOKOSA-N
    • SMILES: FC1=C(C=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 347.11690084g/mol
  • Monoisotopic Mass: 347.11690084g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 84.9Ų

(3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1163177-0.05g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
0.05g
$768.0 2023-06-08
Enamine
EN300-1163177-0.1g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
0.1g
$804.0 2023-06-08
Enamine
EN300-1163177-0.25g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
0.25g
$840.0 2023-06-08
Enamine
EN300-1163177-0.5g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
0.5g
$877.0 2023-06-08
Enamine
EN300-1163177-1.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
1g
$914.0 2023-06-08
Enamine
EN300-1163177-2.5g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
2.5g
$1791.0 2023-06-08
Enamine
EN300-1163177-5.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
5g
$2650.0 2023-06-08
Enamine
EN300-1163177-10.0g
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
10g
$3929.0 2023-06-08
Enamine
EN300-1163177-50mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
50mg
$587.0 2023-10-03
Enamine
EN300-1163177-100mg
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid
1704969-52-7
100mg
$615.0 2023-10-03

Additional information on (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid

Introduction to (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic Acid (CAS No. 1704969-52-7)

(3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1704969-52-7, represents a critical intermediate in the synthesis of various biologically active molecules. Its molecular structure incorporates several key functional groups, including a benzyloxy carbonyl group and a fluorinated aromatic ring, which contribute to its versatile reactivity and potential applications in drug development.

The significance of this compound lies in its ability to serve as a building block for more complex molecules. In particular, the presence of the (benzyloxy)carbonylamino moiety makes it an attractive candidate for peptide coupling reactions, where it can act as an amino protecting group. This property is highly valuable in the synthesis of peptide-based therapeutics, which are increasingly recognized for their efficacy in treating a wide range of diseases, including cancer and infectious disorders.

Moreover, the incorporation of a 3-fluoro-4-methoxyphenyl group into the molecular framework introduces additional layers of functionality. Fluorine atoms are well-known for their ability to modulate the pharmacokinetic and pharmacodynamic properties of pharmaceutical compounds. Specifically, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and influence drug distribution within the body. The methoxy group further contributes to these effects by participating in hydrogen bonding interactions and affecting the overall electronic properties of the molecule.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for compounds like (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid. These innovations have not only improved yield but also reduced costs, making it more accessible for industrial applications. For instance, catalytic asymmetric methods have been employed to achieve high enantioselectivity in the synthesis of chiral centers, which is crucial for ensuring the biological activity of pharmaceutical agents.

In the realm of medicinal chemistry, this compound has been explored as a precursor for various drug candidates. Its structural features make it a promising candidate for further derivatization, allowing chemists to tailor its properties for specific therapeutic applications. For example, modifications around the aromatic ring or the side chain could lead to novel compounds with enhanced efficacy or reduced side effects compared to existing therapies.

The role of computational chemistry and molecular modeling has also been instrumental in understanding the behavior of (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid. These tools help predict how the compound interacts with biological targets such as enzymes and receptors. By simulating these interactions, researchers can gain insights into potential mechanisms of action and optimize drug design accordingly. This approach is particularly valuable in early-stage drug discovery, where rapid screening of numerous compounds is essential.

One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including signal transduction and cell division. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. The structural motifs present in (3R)-3-{(benzyloxy)carbonylamino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid are well-suited for designing molecules that can selectively inhibit specific kinases without affecting others.

Another area where this compound shows promise is in antiviral research. The growing threat of viral infections has spurred extensive efforts to develop new antiviral drugs. The ability of fluorinated aromatic compounds to disrupt viral replication cycles makes them particularly valuable in this context. By incorporating such moieties into drug candidates, researchers aim to create agents that are both potent and resistant to viral resistance mechanisms.

The synthesis and characterization of derivatives of (benzyloxy)carbonylamino)-3-(fluorophenyl)methanoic acid continue to be an active area of research. Recent studies have focused on optimizing synthetic routes to improve scalability and sustainability. For instance, green chemistry principles have been applied to minimize waste and reduce energy consumption during production processes. These efforts align with broader industry trends toward environmentally responsible manufacturing practices.

In conclusion, (CAS No: 1704969-52-7)(R)-N-Boc-N'-fluorophenylalanine methyl ester represents a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features make it suitable for diverse applications, from peptide synthesis to drug discovery targeting kinases and viruses. As research continues to uncover new possibilities for this compound and its derivatives, its importance in developing next-generation therapeutics is likely to grow even further.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd